molecular formula C₁₉H₂₀N₂O₃ B104701 Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate CAS No. 107754-14-3

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate

Cat. No.: B104701
CAS No.: 107754-14-3
M. Wt: 324.4 g/mol
InChI Key: WEMIOTLFXSHMSS-UHFFFAOYSA-N
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Description

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate is a synthetic organic compound with a complex structure. It features an indole moiety, which is a common structural motif in many biologically active molecules, linked to a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Scientific Research Applications

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-1-methyl-1H-indole and 3-methoxybenzoic acid.

    Formation of the Indole Derivative: The 5-amino-1-methyl-1H-indole is first protected to prevent unwanted reactions at the amino group. This can be achieved using a protecting group such as a Boc (tert-butoxycarbonyl) group.

    Coupling Reaction: The protected indole derivative is then coupled with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Deprotection: After the coupling reaction, the protecting group is removed under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the indole or benzoate moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Can yield reduced forms of the indole or benzoate groups.

    Substitution: Can introduce new functional groups, such as halides or alkyl groups.

Mechanism of Action

The mechanism by which Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((5-amino-1H-indol-3-yl)methyl)-3-methoxybenzoate: Lacks the methyl group on the indole nitrogen.

    Ethyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the indole nitrogen and the methoxy group on the benzoate ring can significantly affect its interaction with biological targets and its overall stability.

This compound’s unique structure makes it a valuable subject of study in various fields, offering potential for the development of new drugs, materials, and chemical processes.

Properties

IUPAC Name

methyl 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21-11-14(16-10-15(20)6-7-17(16)21)8-12-4-5-13(19(22)24-3)9-18(12)23-2/h4-7,9-11H,8,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMIOTLFXSHMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)CC3=C(C=C(C=C3)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458890
Record name Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107754-14-3
Record name Methyl 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (E) (0.56 g.) in tetrahydrofuran (30 ml.) was hydrogenated in the presence of palladium-on-carbon (10% w/w; 0.1 g.), as described for the amino ester (A) in Example 1, to give methyl 4-(5-amino-1-methylindol-3-ylmethyl)-3-methoxybenzoate (D) (0.50 g., 98%) as pale yellow foam; NMR: 3.6(s, 3H, NCH3), 3.8(s,3H, CO.OCH3), 3.9(br s,5H, OCH3 and CH2.Ar), 4.45(br,2H, NH2), 6.54(m,2H), 6.86(s,1H), 7.04(m,2H), 7.40(m,2H).
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
amino ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methoxy-4-(1-methyl-5-nitroindol-3-ylmethyl)benzoate (1.5 grams) in 50 mL of tetrahydrofuran was hydrogenated at 40 p.s.i. in the presence of 10% palladium-on-carbon (0.3 grams) for 3 hours. The reaction was filtered and the filtrate evaporated to give 1.5 grams of title compound. NMR (CDCl3) δ:3.35, (broad s, 2H), 3.65 (s, 3H), 3.95 (s, 3H), 4.05 (s, 2H), 6.85 (m, 3H), 7.10 (m, 2H), 7.50 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of (E) (0.56 g.) in tetrahydrofuran (30 ml.) was hydrogenated in the presence of palladium-on-carbon (10% w/w: 0.1 g.), as described for the amino ester (A) in Example 1, to give methyl 4-(5-amino-1-methylindol-3-ylmethyl)-3-methoxybenzoate (D) (0.50 g., 98%) as pale yellow foam: NMR: 3.6(s, H, NCH3), 3.8(s,3H, CO.OCH3), 3.9(br s,5H, OCH3 and CH2.Ar), 4.45(br,2H, NH2), 6.54(m,2H), 6.86(s,1H), 7.04(m,2H), 7.40(m,2H).
Name
( E )
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
amino ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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